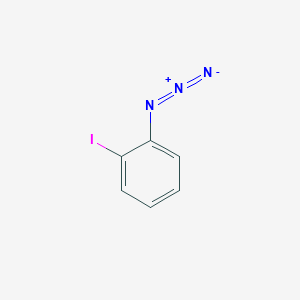

1-Azido-2-iodobenzene

Übersicht

Beschreibung

1-Azido-2-iodobenzene is an organic compound with the molecular formula C6H4IN3 It is a derivative of benzene, where an iodine atom and an azide group are substituted at the ortho positions

Vorbereitungsmethoden

1-Azido-2-iodobenzene can be synthesized through several methods. One common approach involves the diazotization of 2-iodoaniline followed by treatment with sodium azide. The reaction typically proceeds under mild conditions, often in the presence of a copper catalyst to facilitate the azidation process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom in 1-azido-2-iodobenzene undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles. For example:

-

Reaction with sodium azide (NaN₃) in the presence of copper catalysts yields diazide derivatives .

-

Substitution with amines or thiols under basic conditions produces functionalized anilines or thioethers .

Key Example :

Reaction with sodium methoxide (NaOMe) replaces iodine with a methoxy group, forming 1-azido-2-methoxybenzene. This reaction proceeds via a copper-catalyzed mechanism at mild temperatures (40–60°C) .

Cycloaddition Reactions

The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of "click" chemistry :

This reaction is regioselective, favoring 1,4-disubstituted triazoles under copper catalysis .

Radical-Mediated Reactions

The compound undergoes radical pathways due to the labile N–I bond:

-

Photolysis generates aryl and azide radicals, which recombine to form biaryl compounds or react with alkenes .

-

Thermal decomposition at >100°C produces iodobenzene and nitrogen gas, with transient azide radicals initiating polymerization .

Case Study :

UV irradiation of this compound in benzene yields biphenyl derivatives via aryl radical coupling .

Cross-Coupling Reactions

The iodine substituent enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

This method facilitates the synthesis of complex azide-functionalized aromatics .

Cyclization and Heterocycle Formation

Intramolecular reactions form nitrogen-containing heterocycles:

-

Thermal cyclization with alkenes generates indoles or aziridines .

-

Base-mediated condensation with aldehydes produces α-azido-β-hydroxy ketones, precursors to oxazoles .

Example :

Reaction with propargyl alcohol under click conditions forms triazole-fused benziodoxoles, valuable in medicinal chemistry .

Comparative Reactivity

The ortho-substitution pattern distinguishes this compound from analogs:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

1-Azido-2-iodobenzene features an azide group (-N₃) and an iodine atom attached to a benzene ring, which imparts unique chemical properties. The compound's molecular weight is approximately 245.02 g/mol, and it is characterized by its ability to participate in several types of chemical reactions:

- Substitution Reactions : The azide group can engage in nucleophilic substitution, forming nitrogen-containing compounds.

- Cyclization Reactions : It can undergo cyclization to produce heterocyclic compounds valuable in medicinal chemistry.

- Oxidation and Reduction : The iodine atom can participate in redox reactions, influencing the compound's reactivity.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its azide functionality allows for the formation of complex nitrogen-containing molecules, which are essential in various synthetic pathways.

Medicinal Chemistry

The compound's derivatives are being explored for therapeutic applications. For instance, its ability to undergo bioorthogonal reactions makes it suitable for drug development and targeted therapies. Studies have indicated that azide-containing compounds may exhibit significant antitumor activity, suggesting potential uses in cancer treatment .

Bioconjugation Techniques

The reactivity of this compound facilitates its use in bioconjugation techniques. It can be attached to biomolecules for labeling and tracking purposes, enhancing the study of biological systems without disrupting their natural processes .

Material Science

In industry, this compound is utilized in the development of new materials such as polymers and advanced composites. Its azide functionalities enable the incorporation of these groups into various substrates, leading to innovative material properties .

Case Study 1: Anticancer Activity

Research conducted on azido-containing platinum complexes has shown promising results as photoactivatable anticancer agents. This study highlights the potential for this compound derivatives to be developed into effective cancer therapies .

Case Study 2: Bioorthogonal Chemistry

A study demonstrated the use of azidoaryl compounds for photoaffinity labeling, showcasing their effectiveness in targeting specific proteins within complex biological systems. This application underscores the importance of this compound in biochemical research .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Azide and iodine substituents on benzene | Bioorthogonal functionality; potential anticancer use |

| 1-Azido-4-bromobenzene | Azide and bromine substituents | Enhanced reactivity in cross-coupling reactions |

| 4-Azido-2-chlorobenzene | Azide and chlorine substituents | Chlorine's electronegativity alters nucleophilicity |

| 4-Azido-2-fluorobenzene | Azide and fluorine substituents | Fluorine's small size impacts steric hindrance |

Wirkmechanismus

The mechanism of action of 1-Azido-2-iodobenzene involves its ability to undergo azidation and iodination reactions. The azide group can participate in click chemistry, forming stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various applications, including drug development and material science . The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

1-Azido-2-iodobenzene can be compared with other similar compounds such as:

2-Iodophenyl azide: Similar in structure but lacks the azide group, making it less reactive in certain applications.

1-Azido-3-iodobenzene: Another isomer with the azide and iodine groups at different positions, leading to different reactivity and applications.

The uniqueness of this compound lies in its ortho-substitution pattern, which provides distinct reactivity and makes it a valuable compound in synthetic chemistry.

Biologische Aktivität

1-Azido-2-iodobenzene is a compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its applications, reactivity, and potential therapeutic uses.

This compound is characterized by the presence of an azide group (-N₃) and an iodine atom attached to a benzene ring. The molecular formula is C₆H₄N₃I, with a molecular weight of approximately 233.01 g/mol. The unique combination of these functional groups imparts distinctive chemical properties that facilitate various reactions.

Biological Applications

Bioorthogonal Chemistry

The azide moiety in this compound allows it to participate in bioorthogonal reactions, which are crucial for selectively labeling biomolecules without disrupting natural biological processes. This property makes it valuable in the development of targeted therapies and imaging agents.

Antitumor Activity

Research has indicated that azide-containing compounds can exhibit significant antitumor activity. For instance, studies on platinum(IV) complexes containing azide groups have shown promising results as photoactivatable anticancer agents, suggesting potential applications for this compound in cancer therapy .

Reactivity and Mechanistic Insights

This compound is known for its reactivity in various synthetic pathways:

- Cycloaddition Reactions : The azide group enables it to undergo cycloaddition reactions with alkynes, forming stable triazoles, which are important intermediates in organic synthesis.

- Cross-Coupling Reactions : The presence of iodine enhances its reactivity in cross-coupling processes, making it a useful reagent in organic synthesis for constructing complex molecular architectures.

Case Studies and Research Findings

Several studies have investigated the biological activity and synthetic utility of this compound:

- Synthesis and Characterization : A study demonstrated the synthesis of various azidoaryl compounds, including analogs of this compound, which were characterized for their reactivity and potential biological applications .

- Anticancer Mechanisms : Research on azido-containing platinum compounds highlighted their novel mechanisms of action against cancer cells, indicating that similar strategies could be explored using this compound derivatives .

- Photoaffinity Labeling : Another study focused on the use of azidoaryl compounds for photoaffinity labeling, showcasing their effectiveness in targeting specific proteins within complex biological systems .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Azide and iodine substituents on benzene | Bioorthogonal functionality; potential anticancer use |

| 1-Azido-4-bromobenzene | Azide and bromine substituents | Enhanced reactivity in cross-coupling reactions |

| 4-Azido-2-chlorobenzene | Azide and chlorine substituents | Chlorine's electronegativity alters nucleophilicity |

| 4-Azido-2-fluorobenzene | Azide and fluorine substituents | Fluorine's small size impacts steric hindrance |

Eigenschaften

IUPAC Name |

1-azido-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITGPSFCXXSGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508466 | |

| Record name | 1-Azido-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54467-95-7 | |

| Record name | 1-Azido-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.